1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-2-32-19-8-5-7-18(17-19)23-22-24(29)20-9-3-4-10-21(20)33-25(22)26(30)28(23)12-6-11-27-13-15-31-16-14-27/h3-5,7-10,17,23H,2,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOLRWSQERBKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound belonging to the class of chromeno-pyrrole derivatives, which have garnered interest due to their potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound can be achieved through multicomponent reactions involving 3-formylchromones and isocyanides. This method has been shown to produce a variety of chromeno-pyrrole derivatives efficiently with high yields (up to 92% in some cases) and good purity levels exceeding 95% as determined by HPLC analysis .
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrroles exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have shown comparable efficacy against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like gentamicin .
Anticancer Activity
The antiproliferative effects of chromeno-pyrrole derivatives have been investigated in various cancer cell lines. In vitro studies revealed that certain derivatives can induce apoptosis and cause cell cycle arrest in melanoma cells. For example, a related compound exhibited an IC50 value of 44.63 μM against human melanoma cells (SH-4), indicating strong anticancer potential . The selectivity index (SI) for these compounds suggests they may be more effective against tumor cells compared to non-tumor cells.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of synthesized chromeno-pyrrole derivatives against common pathogens. The results indicated that several compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics. The structural modifications on the phenyl ring significantly influenced the antibacterial potency.
Case Study 2: Antiproliferative Effects
In another investigation focusing on cancer cell lines (including HaCaT keratinocytes and SH-4 melanoma), the antiproliferative effects were assessed using the MTT assay. The findings demonstrated that specific substitutions on the pyrrole moiety enhanced cytotoxicity while maintaining low toxicity towards normal cells (BALB 3T3 fibroblasts).
Data Summary
| Biological Activity | IC50 (μM) | MIC (μg/mL) | Cell Line Tested |
|---|---|---|---|
| Antimicrobial | N/A | 15-30 | Staphylococcus aureus |
| Anticancer | 44.63 ± 3.51 | N/A | SH-4 Melanoma |
| Cytotoxicity | >100 | N/A | BALB 3T3 |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from related derivatives are outlined below:
Substituent Variations and Electronic Effects
- Aryl Group Comparison: 3-Ethoxyphenyl (target compound): The ethoxy group is electron-donating, enhancing lipophilicity compared to electron-withdrawing substituents (e.g., 2-fluorophenyl in AV-C) . 2-Fluorophenyl (AV-C): Fluorine’s electronegativity may stabilize aromatic interactions in biological targets, as seen in its antiviral activity .
- Alkyl Chain Comparison: 3-Morpholinopropyl (target compound): The morpholine ring introduces a polar tertiary amine, improving aqueous solubility and enabling hydrogen bonding compared to simpler alkyl chains (e.g., benzyl or dimethylaminopropyl) . 3-(Dimethylamino)propyl (NCGC00538279): A less bulky tertiary amine, possibly reducing steric hindrance in enzyme interactions .
Q & A
Q. What are the key synthetic pathways for 1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The synthesis typically involves multicomponent reactions (MCRs) starting from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Lewis acids) significantly influence yield and purity. For example, polar aprotic solvents like DMF enhance reactivity, while temperatures between 60–80°C optimize cyclization . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final products .
| Key Reaction Parameters |
|---|
| Solvent: DMF or THF |
| Temperature: 60–80°C |
| Catalysts: ZnCl₂ or BF₃·Et₂O |
| Yield Range: 45–75% |
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.0 ppm), morpholine methylenes (δ 2.5–3.5 ppm), and diketone carbonyls (δ 180–190 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 448.5 g/mol for C₂₆H₂₈N₂O₅) .
- XRD : Crystallographic data (where available) validate dihedral angles between chromeno and pyrrole rings (~15–25°) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ values.
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing via disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved?
Yield discrepancies often arise from variations in:
- Reagent stoichiometry : Optimal molar ratios (e.g., 1:1.2:1 for dioxobutanoate:aldehyde:amine) minimize side products .
- Purification methods : Gradient elution in HPLC (C18 column, acetonitrile/water) improves purity >95% .
- Reaction scalability : Batch vs. continuous flow systems impact reproducibility; microreactors enhance heat/mass transfer for gram-scale synthesis .
Q. What strategies optimize the compound’s bioavailability and target selectivity?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the morpholinopropyl chain to enhance solubility .
- Prodrug design : Mask diketone moieties with ester prodrugs to improve membrane permeability .
- Molecular docking : Prioritize targets (e.g., PI3K or EGFR kinases) using AutoDock Vina to guide SAR studies .
| SAR Insights |
|---|
| Ethoxyphenyl group: Critical for π-π stacking with kinase ATP pockets. |
| Morpholinopropyl chain: Modulates solubility and off-target effects. |
Q. How do electronic properties of substituents influence reactivity and stability?
- Electron-donating groups (e.g., methoxy) : Stabilize the chromeno-pyrrole core via resonance, reducing oxidative degradation .
- Electron-withdrawing groups (e.g., chloro) : Increase electrophilicity of the diketone, enhancing nucleophilic attack susceptibility . Computational studies (DFT, Gaussian 09) quantify HOMO-LUMO gaps (~4.5 eV) and predict regioselectivity in substitution reactions .
Q. What analytical methods resolve spectral overlaps in complex mixtures?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .
- LC-MS/MS : Differentiate isomers using fragmentation patterns (e.g., m/z 448 → 303 for core cleavage) .
- In situ FTIR : Monitor real-time reaction progress by tracking carbonyl stretching (1700–1750 cm⁻¹) .
Data Contradiction Analysis
Q. Why do biological activity results vary across studies?
Variations arise from:
- Assay conditions : Differences in cell line passage numbers, serum concentrations, or incubation times (e.g., 24h vs. 48h exposures) .
- Compound stability : Degradation under physiological pH (t₁/₂ ~8h at pH 7.4) may reduce efficacy in prolonged assays . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and stability-optimized formulations (e.g., PEGylation) mitigate discrepancies .
Methodological Recommendations
Q. What in silico tools are recommended for mechanistic studies?
- Molecular Dynamics (GROMACS) : Simulate target binding kinetics (e.g., RMSD <2Å over 100ns trajectories) .
- QSAR (VolSurf+) : Predict ADMET properties (e.g., logP ~3.2, BBB permeability score: −1.5) .
Q. How to design a high-throughput screening (HTS) workflow?
- Library synthesis : Use one-pot MCRs to generate 200+ derivatives (e.g., substituent variations on ethoxyphenyl/morpholinopropyl groups) .
- Automated assays : Employ 384-well plates with fluorescence-based readouts (e.g., ATP-lite for cytotoxicity) .
- Hit validation : Confirm dose-response curves (EC₅₀) and counter-screen against HEK293 normal cells to exclude nonspecific toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
